REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][C:5]([OH:7])=O.C([NH:15][CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)(OC(C)(C)C)=O.C(N(CC)C(C)C)(C)C.CCCP(=O)=O>C(Cl)Cl>[NH2:15][CH:16]1[CH2:21][CH2:20][N:19]([C:5](=[O:7])[CH2:4][CH2:3][O:2][CH3:1])[CH2:18][CH2:17]1
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Name
|
|
Quantity
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225 μL
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Type
|
reactant
|
Smiles
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COCCC(=O)O
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Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
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C(=O)(OC(C)(C)C)NC1CCNCC1
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
1.3 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
propylphosphonic anhydride
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Quantity
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1.78 mL
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Type
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reactant
|
Smiles
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CCCP(=O)=O
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Type
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CUSTOM
|
Details
|
the solution was stirred for 4.5 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate (5 mL) and water (5 mL)
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Type
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WASH
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Details
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The organic portion was washed with 0.2M HCl (2 mL), sat. Sodium bicarbonate (5 mL) and brine (5 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The solution was then dried over sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated to a white solid
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Type
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ADDITION
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Details
|
trifluoroacetic acid (3 mL) was added at room temperature
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Type
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CONCENTRATION
|
Details
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After 1 h the solution was concentrated
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Duration
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1 h
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Type
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DISSOLUTION
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Details
|
The resulting solid was dissolved in methylene chloride (2 mL)
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Type
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EXTRACTION
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Details
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This mixture was extracted with methylene chloride (4×2 mL) and ethyl acetate (4×2 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CCN(CC1)C(CCOC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135 mg | |
YIELD: CALCULATEDPERCENTYIELD | 36.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |